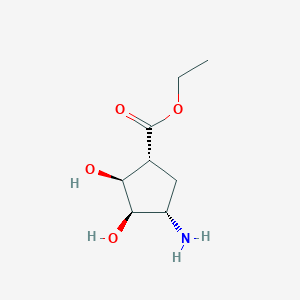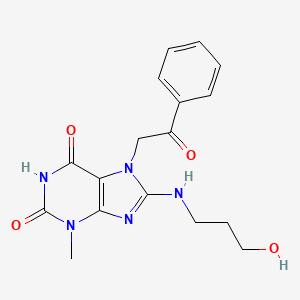![molecular formula C17H15ClN4O4 B2832023 5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide CAS No. 941990-81-4](/img/structure/B2832023.png)
5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H15ClN4O4 and its molecular weight is 374.78. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Researchers synthesized novel compounds derived from visnagenone and khellinone, leading to the development of various heterocyclic compounds with potential anti-inflammatory and analgesic properties. This included derivatives such as benzodifuran-2-carboxamide and thiazolopyrimidines, indicating a broad scope for chemical innovation and pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pyrimidine-Derived Heterocycles Synthesis
- The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracils showcases the versatility of pyrimidine structures in medicinal chemistry, paving the way for new drug developments (Majumdar, Das, & Jana, 1998).
Serotonin Receptor Antagonists
- The synthesis of 3-substituted 5-chloro-2-methoxybenzamides for serotonin-3 (5-HT3) receptor binding affinity highlights the potential for developing new compounds for neurological disorders and mental health treatments (Kuroita, Sakamori, & Kawakita, 1996).
Antiproliferative Activity
- The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed significant inhibition against cancer cell lines, suggesting its potential as a promising anticancer agent. This highlights the importance of pyrimidine derivatives in cancer research (Huang et al., 2020).
Antimicrobial Agents
- Synthesized derivatives of pyrimidinones and oxazinones were evaluated as antimicrobial agents, showing good antibacterial and antifungal activities. This research expands the utility of pyrimidine compounds in addressing infectious diseases (Hossan et al., 2012).
Molecular Structure Analysis
- Studies on the molecular structure of pyrimidines and their derivatives, like pyrrolo[3,2-d]pyrimidines and aminopyrimidines, contribute to understanding their physicochemical properties, crucial for drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Dopamine Receptor Research
- The efficient synthesis of dopamine receptor ligands like (5)‐2,3‐dimethoxy‐N‐[(1‐ethyl‐2‐pyrrolidinyl)methyl]‐5‐iodobenzamide demonstrates the application of pyrimidine derivatives in studying and targeting neurological pathways (Joshua, Sharma, & Abrams, 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1), which are involved in dna repair damage .
Mode of Action
For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to inhibit PARP-1, compromising the DNA repair mechanism of cancer cells, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Inhibition of PARP-1 can lead to the accumulation of DNA damage, genomic instability, and ultimately cell death .
Pharmacokinetics
Most of the synthesized compounds related to this structure were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Based on the potential inhibition of parp-1, the compound could lead to genomic dysfunction and cell death, particularly in cancer cells .
Eigenschaften
IUPAC Name |
5-chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4/c1-21-14-13(16(24)22(2)17(21)25)11(6-7-19-14)20-15(23)10-8-9(18)4-5-12(10)26-3/h4-8H,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVRNHSLJKYHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2831941.png)


![5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2831944.png)



![Ethyl 4-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2831949.png)




